molecular formula C10H5Cl2N3S B6338985 3-Amino-5-(3,5-dichloro-phenyl)-isothiazole-4-carbonitrile CAS No. 1171921-97-3

3-Amino-5-(3,5-dichloro-phenyl)-isothiazole-4-carbonitrile

Cat. No.: B6338985
CAS No.: 1171921-97-3
M. Wt: 270.14 g/mol
InChI Key: ASPBZYCWZAJKAH-UHFFFAOYSA-N
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Description

3-Amino-5-(3,5-dichloro-phenyl)-isothiazole-4-carbonitrile is a chemical compound that belongs to the class of isothiazoles This compound is characterized by the presence of an amino group, a dichlorophenyl group, and a carbonitrile group attached to the isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(3,5-dichloro-phenyl)-isothiazole-4-carbonitrile typically involves the reaction of 3,5-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired isothiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(3,5-dichloro-phenyl)-isothiazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted isothiazole derivatives.

Scientific Research Applications

3-Amino-5-(3,5-dichloro-phenyl)-isothiazole-4-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Amino-5-(3,5-dichloro-phenyl)-isothiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-(3,5-dichloro-phenyl)-isothiazole-4-carboxamide
  • 3-Amino-5-(3,5-dichloro-phenyl)-isothiazole-4-methyl

Uniqueness

3-Amino-5-(3,5-dichloro-phenyl)-isothiazole-4-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The dichlorophenyl group also enhances its stability and potential for various applications.

Properties

IUPAC Name

3-amino-5-(3,5-dichlorophenyl)-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2N3S/c11-6-1-5(2-7(12)3-6)9-8(4-13)10(14)15-16-9/h1-3H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPBZYCWZAJKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=C(C(=NS2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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